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Compound of Interest

Compound Name:
N-(4-aminophenyl)-2,2-

dimethylpropanamide

Cat. No.: B034827 Get Quote

An In-depth Technical Guide to the Potential Research Applications of N-(4-aminophenyl)-2,2-
dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-(4-aminophenyl)-2,2-dimethylpropanamide (CAS No. 104478-93-5) is a mono-protected

derivative of p-phenylenediamine. While direct biological studies on this specific molecule are

not extensively documented in public literature, its chemical structure presents significant

potential as a versatile intermediate and building block in synthetic chemistry. The presence of

a sterically hindered and stable pivaloyl protecting group on one amine allows for selective

functionalization of the free aniline moiety. This guide provides a comprehensive overview of

the compound's properties, a detailed potential synthetic protocol, and explores its prospective

applications in drug discovery, materials science, and chemical biology, supported by logical

research workflows.

Core Compound Properties
N-(4-aminophenyl)-2,2-dimethylpropanamide, also known as 4-pivalamidoaniline, is a stable

solid compound available from various chemical suppliers for research purposes.[1][2] Its key

properties are summarized below.
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Property Value Source(s)

CAS Number 104478-93-5 [1][3][4]

Molecular Formula C₁₁H₁₆N₂O [1][3]

Molecular Weight 192.26 g/mol [1][3]

IUPAC Name
N-(4-aminophenyl)-2,2-

dimethylpropanamide
[2]

Physical Form Solid [2]

Purity (Typical) ≥95% [2]

InChI Key
CQBPZUVCJMMOLJ-

UHFFFAOYSA-N
[2]

Primary Application: A Chemically Stable Synthetic
Intermediate
The primary research application of N-(4-aminophenyl)-2,2-dimethylpropanamide is as a

mono-protected building block for organic synthesis. Its structural features are key to its utility:

Free Nucleophilic Amine: The aniline amine at the 4-position is available for a wide array of

chemical transformations, including amide bond formation, sulfonamide synthesis, reductive

amination, diazotization followed by Sandmeyer reactions, and palladium-catalyzed cross-

coupling reactions.

Stable Protecting Group: The N-pivaloyl group is exceptionally stable compared to other acyl

protecting groups like acetyl or benzoyl.[5] It is resistant to many acidic, basic, and reductive

conditions, allowing for extensive chemical modification at other sites without unintended

deprotection. Removal of the pivaloyl group is possible but typically requires harsh

conditions, such as strong bases (e.g., lithium diisopropylamide) or forcing hydrolysis.[1][6]

This combination makes the compound an ideal starting material for synthesizing complex

molecules where precise control over the reactivity of the two amino groups of a p-

phenylenediamine core is required.
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Potential Research Areas
Drug Discovery and Medicinal Chemistry
The p-phenylenediamine scaffold is present in various biologically active compounds. Using a

mono-protected version allows for the systematic and controlled synthesis of derivatives for

screening.

Library Synthesis: The compound can serve as a key intermediate for creating libraries of

novel compounds. The free amine can be reacted with a diverse set of building blocks (e.g.,

acyl chlorides, sulfonyl chlorides, aldehydes), and the resulting products can be screened for

biological activity.

Analogs of Known Drugs: It can be used to synthesize analogs of drugs that feature a 1,4-

diaminobenzene core. For instance, it could be a starting material for creating novel

inhibitors of DNA methyltransferase, building upon scaffolds like SGI-1027.[7]

Polymer and Materials Science
p-Phenylenediamine is a fundamental monomer in the production of high-performance

polymers like Kevlar.[8] The mono-protected nature of N-(4-aminophenyl)-2,2-
dimethylpropanamide allows for the synthesis of well-defined oligomers or asymmetrically

functionalized polymers.

Functional Polymers: The free amine can be incorporated into a polymer backbone, leaving

the pivaloyl-protected amine as a latent functional group that could be deprotected or

modified in a later step.

Covalent Organic Frameworks (COFs): As p-phenylenediamine is used in COF synthesis,

this compound could be used to introduce specific functionalities or to control the growth and

topology of the framework.[8]

Experimental Protocols
As specific published protocols for this compound are scarce, the following represent robust,

generalized procedures based on established organic chemistry principles.[2][9][10]
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Protocol 1: Synthesis of N-(4-aminophenyl)-2,2-
dimethylpropanamide
This two-step protocol involves the acylation of p-nitroaniline followed by the reduction of the

nitro group.

Step A: Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet,

suspend p-nitroaniline (13.8 g, 100 mmol) in 100 mL of anhydrous dichloromethane (DCM).

Cooling: Cool the suspension to 0 °C in an ice bath.

Base Addition: Slowly add triethylamine (15.3 mL, 110 mmol) to the suspension.

Acylation: Add pivaloyl chloride (13.5 mL, 110 mmol) dropwise to the stirring mixture over 20

minutes, ensuring the temperature remains below 5 °C.

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC).

Workup: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash

the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50

mL), and brine (1 x 50 mL).

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure to yield the crude product. Recrystallize from ethanol/water to obtain pure N-(4-

nitrophenyl)-2,2-dimethylpropanamide as a solid.

Step B: Reduction to N-(4-aminophenyl)-2,2-dimethylpropanamide

Setup: To a solution of N-(4-nitrophenyl)-2,2-dimethylpropanamide (11.1 g, 50 mmol) in 150

mL of ethanol in a hydrogenation vessel, add Palladium on carbon (10% Pd/C, ~500 mg).

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50

psi of H₂ and stir vigorously at room temperature.
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Reaction: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake

(typically 4-6 hours).

Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel

with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst,

washing the pad with ethanol.

Purification: Concentrate the filtrate under reduced pressure. The resulting solid crude

product can be purified by column chromatography (silica gel, ethyl acetate/hexanes

gradient) or recrystallization to yield pure N-(4-aminophenyl)-2,2-dimethylpropanamide.

Protocol 2: Example Application - Synthesis of a
Sulfonamide Derivative

Setup: Dissolve N-(4-aminophenyl)-2,2-dimethylpropanamide (1.92 g, 10 mmol) and

pyridine (1.2 mL, 15 mmol) in 50 mL of anhydrous DCM in a round-bottom flask at 0 °C.

Reagent Addition: Slowly add a solution of dansyl chloride (2.70 g, 10 mmol) in 20 mL of

anhydrous DCM.

Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

Workup and Purification: Upon completion, wash the reaction mixture with 1 M HCl and

brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by

silica gel chromatography to isolate the desired sulfonamide.

Visualized Workflows and Logic Diagrams
The following diagrams, generated using DOT language, illustrate the potential workflows

involving N-(4-aminophenyl)-2,2-dimethylpropanamide.
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Caption: Proposed two-step synthesis of the target compound.
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Caption: Workflow for using the compound in library synthesis.
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Caption: A logical screening cascade for novel compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b034827?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion and Future Directions
N-(4-aminophenyl)-2,2-dimethylpropanamide represents an under-explored yet highly

valuable chemical tool. Its primary utility lies not in any known intrinsic biological activity, but in

its role as a robust and selectively protected intermediate for complex organic synthesis. The

stability of the pivaloyl group allows chemists to perform a multitude of reactions on the free

aniline moiety with high fidelity.

Future research should focus on utilizing this building block to systematically explore chemical

space in areas where the 1,4-diaminobenzene motif is known to be important. This includes the

synthesis of novel kinase inhibitors, DNA-interacting agents, and functional monomers for

advanced materials. The protocols and workflows outlined in this guide provide a foundational

framework for initiating such research programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

2. A one pot protocol to convert nitro-arenes into N-aryl amides - PMC [pmc.ncbi.nlm.nih.gov]

3. tcichemicals.com [tcichemicals.com]

4. N-(4-AMINOPHENYL)-2,2-DIMETHYLPROPANAMIDE | 104478-93-5 [chemicalbook.com]

5. chem.libretexts.org [chem.libretexts.org]

6. sciforum.net [sciforum.net]

7. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide
Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC
[pmc.ncbi.nlm.nih.gov]

8. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

9. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b034827?utm_src=pdf-body
https://www.benchchem.com/product/b034827?utm_src=pdf-custom-synthesis
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2004-836060
https://pmc.ncbi.nlm.nih.gov/articles/PMC9048774/
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5114_E.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81489312.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/13%3A_Polyfunctional_Compounds_Alkadienes_and_Approaches_to_Organic_Synthesis/13.10%3A_Protecting_Groups_in_Organic_Synthesis
https://sciforum.net/manuscripts/1935/original.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4506529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4506529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4506529/
https://en.wikipedia.org/wiki/P-Phenylenediamine
https://pmc.ncbi.nlm.nih.gov/articles/PMC9634722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9634722/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC
Advances (RSC Publishing) DOI:10.1039/D0RA10868E [pubs.rsc.org]

To cite this document: BenchChem. [potential research applications of N-(4-
aminophenyl)-2,2-dimethylpropanamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b034827#potential-research-applications-of-n-4-
aminophenyl-2-2-dimethylpropanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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